2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(3-hydroxycyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDVWHNOYBREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical-Mediated Dehalogenation
The predominant synthesis method involves the radical-initiated removal of a bromine atom from 2-(2-bromo-3-hydroxycyclohexyl)isoindole-1,3-dione. The reaction is conducted in a mixed solvent system of toluene and methanol (10:1 ratio) at 80°C for 64 hours. Tri-n-butyltin hydride (430 g, 1.48 mol) acts as the hydrogen donor, while AIBN (20 g) serves as the radical initiator. The reaction proceeds via a chain mechanism, where AIBN generates methyl radicals upon thermal decomposition, abstracting a hydrogen atom from tin hydride to form a tin-centered radical. This radical selectively abstracts the bromine atom from the substrate, yielding a cyclohexyl radical intermediate that subsequently abstracts a hydrogen atom from another tin hydride molecule to form the final product.
The crude product is purified through sequential washes with petroleum ether and ethyl acetate (1:1), yielding 240 g (0.98 mol) of a white solid. This method’s efficiency is underscored by its high yield (81%) and scalability, with the reaction conducted at a multi-gram scale.
Table 1: Reaction Conditions for Radical-Mediated Synthesis
| Parameter | Details |
|---|---|
| Starting Material | 2-(2-Bromo-3-hydroxycyclohexyl)isoindole-1,3-dione (400 g, 1.23 mol) |
| Reagents | Tri-n-butyltin hydride (1.48 mol), AIBN (20 g) |
| Solvent System | Toluene (4000 mL) + Methanol (400 mL) |
| Temperature | 80°C |
| Reaction Time | 64 hours |
| Workup | Concentration, wash with petroleum ether/ethyl acetate |
| Yield | 81% |
Mechanistic Insights and Kinetic Considerations
The radical pathway (Section 1.1) follows a well-established mechanism for tin hydride-mediated dehalogenation. Key steps include:
- Initiation : Thermal decomposition of AIBN generates methyl radicals ($$ \text{CH}3^\bullet $$):
$$ \text{AIBN} \xrightarrow{\Delta} 2 \text{CH}3^\bullet + \text{N}_2 $$. - Hydrogen Abstraction : The methyl radical abstracts a hydrogen atom from tri-n-butyltin hydride, forming a tin-centered radical ($$ \text{Bu}3\text{Sn}^\bullet $$):
$$ \text{CH}3^\bullet + \text{Bu}3\text{SnH} \rightarrow \text{CH}4 + \text{Bu}_3\text{Sn}^\bullet $$. - Bromine Abstraction : The tin radical abstracts bromine from the substrate, generating a cyclohexyl radical intermediate:
$$ \text{Bu}3\text{Sn}^\bullet + \text{C}{14}\text{H}{15}\text{BrNO}3 \rightarrow \text{Bu}3\text{SnBr} + \text{C}{14}\text{H}{15}\text{NO}3^\bullet $$. - Termination : The cyclohexyl radical abstracts a hydrogen atom from another tin hydride molecule, yielding the final product and regenerating the tin radical:
$$ \text{C}{14}\text{H}{15}\text{NO}3^\bullet + \text{Bu}3\text{SnH} \rightarrow \text{C}{14}\text{H}{16}\text{NO}3 + \text{Bu}3\text{Sn}^\bullet $$.
The reaction’s success hinges on maintaining anhydrous conditions and precise temperature control to prevent side reactions such as oxidation or polymerization.
Optimization Strategies and Yield Enhancement
Solvent and Temperature Effects
The toluene-methanol system (10:1 v/v) optimizes solubility and radical stability. Methanol acts as a polar cosolvent, enhancing the solubility of the tin hydride, while toluene provides a nonpolar environment to stabilize radical intermediates. Elevated temperatures (80°C) accelerate AIBN decomposition, ensuring a steady radical flux throughout the 64-hour reaction.
Stoichiometric Considerations
A 20% molar excess of tri-n-butyltin hydride (1.48 mol vs. 1.23 mol substrate) ensures complete bromine abstraction, minimizing residual starting material. The use of AIBN at 4.1 wt% relative to the substrate (20 g AIBN per 400 g substrate) balances radical initiation without overproducing methyl radicals, which could lead to side reactions.
Purification Techniques
The 1:1 petroleum ether-ethyl acetate wash effectively removes tin byproducts (e.g., $$ \text{Bu}_3\text{SnBr} $$) and unreacted starting material. The product’s low solubility in this mixture facilitates high-purity recovery.
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$ NMR spectrum (CD$$ _3 $$OD, 400 MHz) displays:
The absence of a bromine-coupled splitting pattern confirms complete dehalogenation.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at $$ m/z $$ 245.27 [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}{14}\text{H}{15}\text{NO}_3 $$.
Table 2: Comparative Spectroscopic Data
| Technique | Observed Data | Literature Data |
|---|---|---|
| $$ ^1\text{H} $$ NMR | δ 7.82 (m, 4H, ArH) | δ 7.82 (m, 4H, ArH) |
| δ 4.16 (m, 1H, CH-OH) | δ 4.16 (m, 1H, CH-OH) | |
| ESI-MS | 245.27 [M+H]$$ ^+ $$ | 245.27 [M+H]$$ ^+ $$ |
Industrial and Pharmacological Relevance
The compound’s synthesis is pivotal for producing analogs with antimycobacterial activity, as demonstrated by related isoindoline-1,3-diones exhibiting IC$$ _{50} $$ values as low as 18 μM. Furthermore, patents highlight its utility as an intermediate in kinase inhibitors and anti-inflammatory agents. Scalability to kilogram-scale production (as evidenced by the 400 g starting material in) positions this methodology for industrial adoption.
Chemical Reactions Analysis
Etherification and Alkylation
The hydroxyl group undergoes alkylation under basic conditions. For the 4-hydroxy analogue:
| Base | Alkylating Agent | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|---|
| NaH (60%) | MeI | THF | 24 h, RT | 48.3% |
The product (2-(4-methoxycyclohexyl)isoindoline-1,3-dione) is further deprotected via hydrazinolysis to yield 4-methoxycyclohexylamine.
Mitsunobu Coupling for Phenolic Ether Formation
The 3-hydroxy derivative can participate in Mitsunobu reactions to form aryl ethers, as demonstrated for its 4-hydroxy counterpart:
| Reagents | Phenol | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|---|
| DIAD, PPh₃ | 4-Fluorophenol | THF | RT, 12 h | 80% |
This method enables the installation of diverse aryl groups for structure-activity relationship studies in drug discovery .
Deprotection and Subsequent Functionalization
The phthalimide group is cleaved via hydrazinolysis to release the free amine:
| Reagent | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|
| Hydrazine | EtOH | 65°C, 3 h | ~100% |
The resulting 3-hydroxycyclohexylamine serves as a precursor for urea/thiourea derivatives, which are pivotal in synthesizing soluble epoxide hydrolase inhibitors .
Stability and Functional Group Compatibility
-
Thermal Stability : The compound tolerates heating up to 80°C in radical reactions without decomposition .
-
Acid/Base Sensitivity : Stable under Mitsunobu conditions (pH 7–8) but may degrade in strongly acidic/basic media.
Key Challenges
Scientific Research Applications
2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione has been extensively studied for its potential therapeutic and toxic effects, as well as its role in environmental and industrial research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it acts as an agonist of cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its physiological effects.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione involves its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. As an agonist, it binds to these receptors and activates them, leading to various physiological effects. The activation of cannabinoid receptors modulates several molecular pathways, including those involved in pain perception, appetite regulation, and immune response. The specific molecular targets and pathways involved in its mechanism of action are still being investigated to fully understand its therapeutic potential.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Key Insights :
- Enzyme Inhibition: The hydroxyl group in the target compound may compete with aminoalkyl derivatives (e.g., 2-(diethylaminoalkyl)-isoindoline-1,3-dione) for AChE binding, but the latter show superior activity due to cationic interactions with the enzyme’s peripheral anionic site .
- Anticonvulsant vs. Antihyperglycemic : Structural flexibility (e.g., tetrahydrofuran vs. sulfonylurea substituents) dictates target specificity, with rigid fused-ring systems favoring anticonvulsant activity .
Biological Activity
2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione, also known by its chemical structure C14H15NO3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 202479-02-5 |
| IUPAC Name | This compound |
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinase pathways involved in inflammation and cancer progression. In vitro studies have shown that it can modulate the activity of several kinases, suggesting a role in therapeutic applications for cancer and inflammatory diseases .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar effects .
Case Studies and Research Findings
- Anti-cancer Activity : A study focused on the compound’s effects on cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis in various cancer types. The mechanism was linked to its ability to interfere with cell signaling pathways critical for tumor growth .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers and improved clinical symptoms. This was evidenced by lower levels of cytokines such as IL-6 and TNF-alpha in serum samples .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a viable candidate for further development as a therapeutic agent .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
Q & A
Q. What are the recommended synthetic routes for 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione, and how can reaction efficiency be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting phthalic anhydride derivatives with 3-hydroxycyclohexylamine under reflux conditions in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine. Optimization can be achieved through solvent selection (dielectric constant >30), temperature control (80–110°C), and stoichiometric ratios (1:1.2 anhydride:amine) to maximize yields >75%. Reaction progress should be monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
Essential techniques include:
- Single-crystal X-ray diffraction for absolute configuration determination (monoclinic P2₁ space group validation, unit cell parameters: a = 12.472 Å, b = 9.285 Å, c = 12.505 Å, β = 115.3°) .
- ¹H/¹³C NMR for functional group analysis (e.g., phthalimide proton signals at δ 7.85–7.70 ppm).
- FT-IR for carbonyl confirmation (C=O stretches at 1700–1780 cm⁻¹).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks within 0.5 ppm accuracy.
Q. How should researchers design experiments to assess the compound’s potential pharmacological activity?
Use a tiered screening approach:
- Primary assays : Measure binding affinity to target receptors (e.g., PPARγ for hypoglycemic activity) via fluorescence polarization (IC₅₀ values).
- Secondary assays : Validate activity in cell-based models (e.g., glucose uptake in HepG2 cells).
- Control experiments : Include structurally similar analogs (e.g., 2-(4-Hydroxycyclohexyl)isoindoline-1,3-dione) to isolate stereochemical effects .
Advanced Research Questions
Q. How can computational strategies predict reaction pathways for stereoselective synthesis?
Combine density functional theory (DFT) calculations (B3LYP/6-311+G**) with transition state analysis using intrinsic reaction coordinate (IRC) methods. Quantum mechanical/molecular mechanical (QM/MM) simulations can model solvent effects (e.g., ethanol dielectric constant ε = 24.3). Artificial neural networks (ANNs) trained on 50+ experimental datasets predict optimal reaction conditions (temperature, catalyst loading) with validation accuracy R² > 0.85 .
Q. What methodologies resolve contradictions in bioactivity data across studies of isoindoline-1,3-dione derivatives?
Conduct meta-analysis using PRISMA guidelines with inclusion criteria:
- Consistent assay types (e.g., MTT vs. WST-1 cytotoxicity protocols).
- Normalized dose ranges (10–100 μM).
- Controlled stereochemistry (R/S configurations). Apply multivariate regression to quantify confounding variables (logP, H-bond donors). For irreconcilable results (>20% variance), perform head-to-head comparisons under standardized conditions with power analysis (β = 0.8) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological efficacy?
Implement a three-phase approach:
- Congeneric series design : Synthesize derivatives with systematic variations (e.g., hydroxyl position: 3- vs. 4-cyclohexyl).
- Molecular docking : Use Glide SP scoring against target proteins (e.g., PPARγ) to predict binding modes.
- In vitro validation : Measure IC₅₀ values and apply ANOVA (p < 0.05) to identify critical structural determinants (e.g., cyclohexyl stereochemistry improves binding by ΔG = −2.3 kcal/mol) .
Q. What advanced experimental designs improve reaction optimization and purity?
Employ factorial design (2³) evaluating three factors:
- Solvent polarity index (30–50).
- Crystallization temperature (−20°C to 25°C).
- Cooling rate (0.1–1°C/min). Monitor purity via HPLC (C18 column, 220 nm detection; resolution >1.5). Response surface methodology (RSM) identifies optimal conditions achieving ≥95% purity .
Methodological Notes
- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., XRD + NMR for structural confirmation) .
- Stereochemical Analysis : Compare experimental XRD data with computed Hirshfeld surfaces to resolve enantiomeric ambiguities .
- Reaction Scalability : Use microreactor systems to maintain stereoselectivity during scale-up (residence time <60 s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
